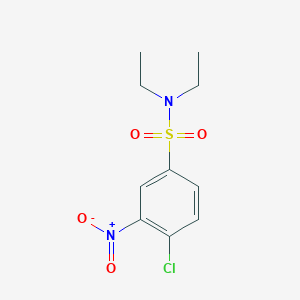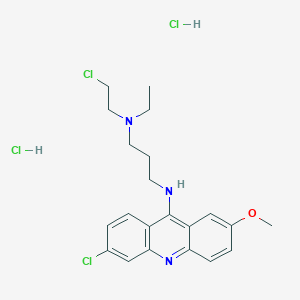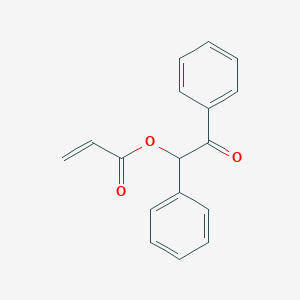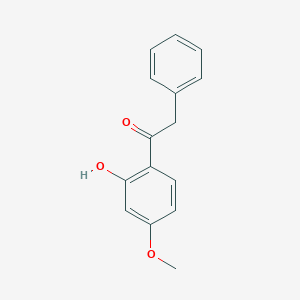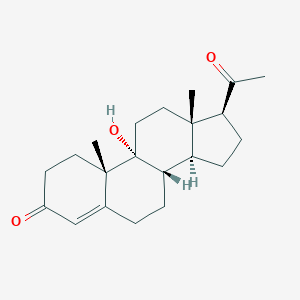
9-Hydroxypregn-4-ene-3,20-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxypregn-4-ene-3,20-dione, also known as 9-OHPG, is a steroid hormone that is produced in the adrenal gland and placenta. It is a precursor to the hormone cortisol, which plays a crucial role in regulating the body's stress response. 9-OHPG has been the subject of scientific research due to its potential therapeutic applications and its role in the regulation of the stress response.
Mécanisme D'action
The exact mechanism of action of 9-Hydroxypregn-4-ene-3,20-dione is not fully understood. However, it is believed that 9-Hydroxypregn-4-ene-3,20-dione may exert its effects through the activation of specific receptors in the body, including the glucocorticoid receptor and the mineralocorticoid receptor.
Effets Biochimiques Et Physiologiques
Research has suggested that 9-Hydroxypregn-4-ene-3,20-dione may have a number of biochemical and physiological effects. These effects may include the regulation of the immune response, the modulation of inflammation, and the regulation of the stress response. Additionally, 9-Hydroxypregn-4-ene-3,20-dione may play a role in the regulation of blood pressure and electrolyte balance.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 9-Hydroxypregn-4-ene-3,20-dione in laboratory experiments has a number of advantages and limitations. One advantage is that 9-Hydroxypregn-4-ene-3,20-dione is a well-characterized compound with known properties and effects. Additionally, the synthesis of 9-Hydroxypregn-4-ene-3,20-dione is a well-established process that can be easily replicated in the laboratory. However, one limitation of using 9-Hydroxypregn-4-ene-3,20-dione in laboratory experiments is that it may be difficult to obtain in large quantities, and the synthesis process can be time-consuming and expensive.
Orientations Futures
There are a number of potential future directions for research on 9-Hydroxypregn-4-ene-3,20-dione. One area of interest is the potential therapeutic applications of 9-Hydroxypregn-4-ene-3,20-dione in the treatment of stress-related disorders, such as anxiety and depression. Additionally, further research is needed to fully understand the mechanism of action of 9-Hydroxypregn-4-ene-3,20-dione and its effects on the body. Finally, the development of new synthesis methods for 9-Hydroxypregn-4-ene-3,20-dione may lead to more efficient and cost-effective production of this important compound.
Méthodes De Synthèse
9-Hydroxypregn-4-ene-3,20-dione can be synthesized in the laboratory through a multi-step process involving the oxidation of pregnenolone, a naturally occurring steroid hormone. The synthesis of 9-Hydroxypregn-4-ene-3,20-dione is a complex process that requires specialized knowledge and equipment.
Applications De Recherche Scientifique
9-Hydroxypregn-4-ene-3,20-dione has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 9-Hydroxypregn-4-ene-3,20-dione may have anti-inflammatory and anti-tumor properties. Additionally, research has suggested that 9-Hydroxypregn-4-ene-3,20-dione may play a role in the regulation of the stress response and may be useful in the treatment of stress-related disorders.
Propriétés
Numéro CAS |
15981-54-1 |
|---|---|
Nom du produit |
9-Hydroxypregn-4-ene-3,20-dione |
Formule moléculaire |
C21H30O3 |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
(8S,9R,10S,13S,14S,17S)-17-acetyl-9-hydroxy-10,13-dimethyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O3/c1-13(22)16-6-7-17-18-5-4-14-12-15(23)8-9-20(14,3)21(18,24)11-10-19(16,17)2/h12,16-18,24H,4-11H2,1-3H3/t16-,17+,18+,19-,20+,21-/m1/s1 |
Clé InChI |
RDBRKMZIODRVBD-LJGAWZCMSA-N |
SMILES isomérique |
CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)O)C |
SMILES |
CC(=O)C1CCC2C1(CCC3(C2CCC4=CC(=O)CCC43C)O)C |
SMILES canonique |
CC(=O)C1CCC2C1(CCC3(C2CCC4=CC(=O)CCC43C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



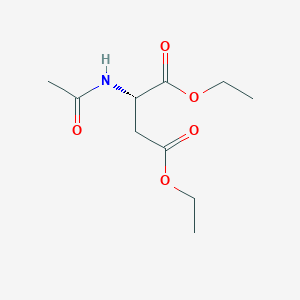
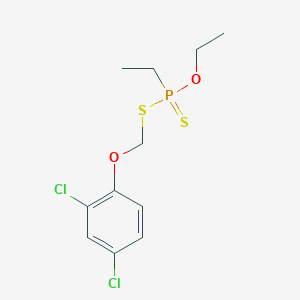
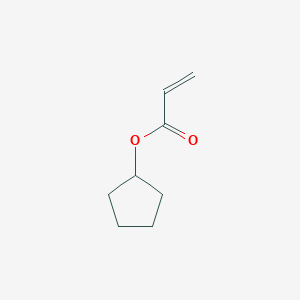
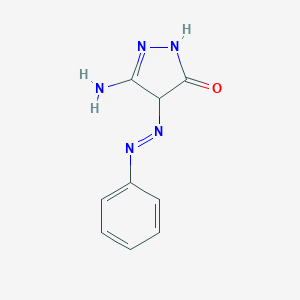
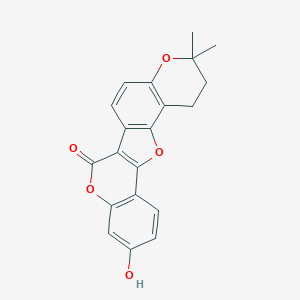
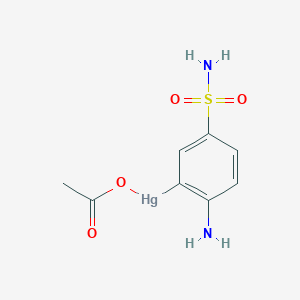
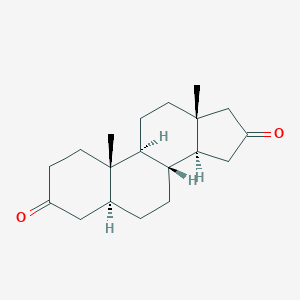
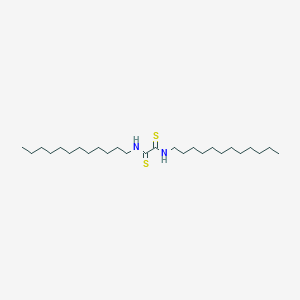
![lithium [2H4]tetrahydroborate(1-)](/img/structure/B94910.png)
